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Introduction

The Mas-Related G-Protein Coupled Receptor X2 (MRGPRX2) has emerged as a critical
receptor on mast cells, playing a significant role in non-lge-mediated inflammatory and pseudo-
allergic reactions in the skin.[1][2] Activation of MRGPRX2 by a wide array of ligands, including
neuropeptides like substance P and certain drugs, triggers mast cell degranulation and the
release of pro-inflammatory mediators such as histamine and tryptase.[2][3] This positions
MRGPRX2 as a key therapeutic target for a variety of skin disorders characterized by mast cell
activation and neurogenic inflammation, including atopic dermatitis and chronic urticaria.[4]

Human skin explant models provide a physiologically relevant ex vivo system to study the
effects of pharmacological modulators on skin-resident cells, including mast cells, within their
native tissue microenvironment.[5][6] This model allows for the investigation of drug efficacy
and mechanism of action in a setting that closely mimics human skin, bridging the gap between
in vitro cell-based assays and in vivo clinical studies.[5]

These application notes provide detailed protocols for utilizing human skin explant models to
assess the activity of MRGPRX2 modulators, using a representative MRGPRX2 antagonist as
an example. The included methodologies cover skin explant preparation, culture, stimulation
with MRGPRX2 agonists, and subsequent analysis of mast cell activation.
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MRGPRX2 Signaling Pathway

Activation of MRGPRX2 initiates a signaling cascade that leads to mast cell degranulation. The
binding of an agonist to MRGPRX2 activates heterotrimeric G proteins, primarily Gai and Gag.
[7] This leads to the activation of Phospholipase C (PLC), which in turn generates inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium
(Ca2+) stores, a critical step for degranulation.[8] Downstream signaling also involves the
activation of protein kinase C (PKC), PI3K, and ERK1/2 pathways, culminating in the release of
pre-formed mediators from mast cell granules.[7] Recent studies also suggest the involvement
of a Lysyl-tRNA synthetase (LysRS) and microphthalmia-associated transcription factor (MITF)
pathway in MRGPRX2 signaling.[1]
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Caption: MRGPRX2 Signaling Pathway in Mast Cells.

Experimental Protocols

The following protocols provide a framework for assessing the efficacy of an MRGPRX2
modulator in a human skin explant model.

Protocol 1: Preparation and Culture of Human Skin
Explants
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This protocol details the preparation of full-thickness human skin explants for ex vivo culture.[6]

Materials:

Freshly obtained human skin from elective surgeries (e.g., abdominoplasty), stored in sterile
transport medium (e.g., DMEM) on ice.

 Sterile phosphate-buffered saline (PBS)
e 70% ethanol

» Sterile scalpel blades and forceps

o Sterile 6-well culture plates

o Gelatin sponges (e.g., Gelfoam®)

o Explant culture medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin,
and 2 mM L-glutamine.

 Sterile biopsy punches (e.g., 4 mm or 6 mm)
Procedure:

o Tissue Preparation:

[¢]

Perform all steps in a sterile laminar flow hood.

[e]

Wash the skin tissue three times with sterile PBS containing antibiotics.

[e]

Remove excess subcutaneous fat from the dermal side using a sterile scalpel.

o

Cut the full-thickness skin into smaller pieces (e.g., 2x2 cm).
o Explant Creation:
o Use a sterile biopsy punch to create uniform explants from the prepared skin pieces.

e Culture Setup:
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o Place a sterile gelatin sponge in each well of a 6-well plate.

o Saturate the sponge with 1-1.5 mL of explant culture medium. The medium should
saturate the sponge but not submerge the explant.

o Carefully place one skin explant, dermis side down, onto the surface of the saturated
gelatin sponge. Ensure the epidermal surface is exposed to the air (air-liquid interface).

e Incubation:
o Incubate the culture plates at 37°C in a humidified atmosphere with 5% CO?2.

o Change the culture medium every 2-3 days by carefully aspirating the old medium from
the bottom of the well and adding fresh medium without disturbing the explant.

o Allow the explants to equilibrate in culture for at least 24 hours before starting any
treatment.

Protocol 2: Evaluation of MRGPRX2 Modulator Activity

This protocol describes how to treat skin explants with an MRGPRX2 modulator and an agonist
to assess its inhibitory effect on mast cell degranulation.

Materials:

e Cultured human skin explants (from Protocol 1)

« MRGPRX2 Modulator-1 (or a representative antagonist, e.g., Compound B)
e MRGPRX2 Agonist (e.g., Substance P)

e Control vehicle (e.g., DMSO)

e Culture medium (as in Protocol 1)

o Collection tubes for supernatant

Procedure:
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e Pre-treatment with Modulator:
o Prepare a dilution series of the MRGPRX2 modulator in culture medium.

o Replace the medium in the wells with the medium containing the modulator at different
concentrations. Include a vehicle-only control.

o Pre-incubate the explants with the modulator for a defined period (e.g., 1 hour) at 37°C
and 5% CO2.

 Stimulation with Agonist:

o Prepare the MRGPRX2 agonist (e.g., Substance P at a final concentration of 10-50 uM) in
culture medium.

o Add the agonist to the wells containing the pre-treated explants. Include a control group
with no agonist stimulation.

o Incubate for the optimal stimulation time (e.g., 1-2 hours) at 37°C and 5% CO2.
o Sample Collection:
o After incubation, carefully collect the culture supernatant from each well into labeled tubes.

o Centrifuge the supernatants to pellet any cellular debris and transfer the clear supernatant
to new tubes.

o Store the supernatants at -80°C until analysis.
 Tissue Lysis (for total mediator content):

o To determine the total histamine content, explants can be lysed (e.g., in perchloric acid).[5]

Protocol 3: Measurement of Histamine Release

Histamine is a primary mediator released upon mast cell degranulation. Its quantification in the
culture supernatant is a direct measure of mast cell activation.

Materials:
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e Supernatants from Protocol 2

o Histamine ELISA kit (commercially available)

e Microplate reader

Procedure:

» Follow the manufacturer's instructions for the chosen Histamine ELISA Kkit.

« Briefly, this involves adding the collected supernatants and standards to a microplate pre-
coated with an anti-histamine antibody.

 After incubation and washing steps, a detection antibody and substrate are added to
produce a colorimetric signal.

e Measure the absorbance using a microplate reader at the appropriate wavelength.
o Calculate the histamine concentration in each sample based on the standard curve.

o Data Expression: Histamine release is often expressed as a percentage of the total
histamine content of the explant.

o % Histamine Release = (Histamine in supernatant) / (Total Histamine in supernatant +
lysed explant) * 100

Experimental Workflow Visualization

The following diagram illustrates the general workflow for testing an MRGPRX2 modulator in
the skin explant model.
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Caption: Experimental workflow for modulator testing.
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Data Presentation

The efficacy of an MRGPRX2 modulator is typically determined by its ability to inhibit agonist-
induced mediator release in a concentration-dependent manner. The following tables present
representative data for a potent MRGPRX2 antagonist, "Compound B," based on published
findings.[6]

Table 1: Inhibition of Substance P-Induced Histamine Release in Human Skin Explants by
MRGPRX2 Antagonist Compound B

Substance P (50 pM)
Induced Histamine % Inhibition
Release (Normalized AUC)

Compound B
Concentration (nM)

0 (Vehicle) 1.00 0%

0.3 0.85 15%
3 0.40 60%
30 0.05 95%

Data are conceptual and based on graphical representations from the source literature for
illustrative purposes.

Table 2: Potency of MRGPRX2 Antagonist Compound B in Human Skin Mast Cells

Assay Agonist Parameter Value

Tryptase Release Substance P (10 uM) IC50 0.42 nM

Data from freshly isolated human skin mast cells.[6]

Conclusion

The human skin explant model is a powerful tool for the preclinical evaluation of MRGPRX2
modulators. The protocols and data presented here provide a comprehensive guide for
researchers to investigate the therapeutic potential of new chemical entities targeting
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MRGPRX2 for the treatment of mast cell-driven skin diseases. The ability to assess drug
activity in an intact, physiologically relevant human tissue system offers invaluable insights into
potential clinical efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Substance P activates Mas-related G protein—coupled receptors to induce itch - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. escientpharma.com [escientpharma.com]
o 3.researchgate.net [researchgate.net]

¢ 4. Functional human skin explants as tools for assessing mast cell activation and inhibition -
PMC [pmc.ncbi.nlm.nih.gov]

e 5. Substance P activates the release of histamine from human skin mast cells through a
pertussis toxin-sensitive and protein kinase C-dependent mechanism - PubMed
[pubmed.ncbi.nim.nih.gov]

e 6. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of
its relevance in skin disorders - PMC [pmc.ncbi.nim.nih.gov]

e 7. Flare and itch induced by substance P in human skin - PubMed [pubmed.ncbi.nim.nih.gov]

» 8. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports
investigation of its relevance in skin disorders [frontiersin.org]

 To cite this document: BenchChem. [Application Notes and Protocols: MRGPRX2 Modulator-
1 in Human Skin Explant Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15606621#mrgprx2-modulator-1-application-in-skin-
explant-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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